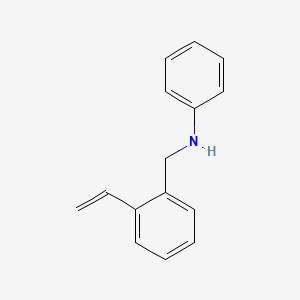
N-(2-Vinylbenzyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Vinylbenzyl)aniline is an organic compound that features a benzyl group substituted with a vinyl group at the ortho position and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-(2-Vinylbenzyl)aniline can be synthesized through several methods. One common approach involves the reaction of 2-vinylbenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is increasingly being adopted in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Vinylbenzyl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Nitro or halogenated aniline derivatives.
Applications De Recherche Scientifique
N-(2-Vinylbenzyl)aniline has diverse applications in scientific research:
Mécanisme D'action
The mechanism by which N-(2-Vinylbenzyl)aniline exerts its effects depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes or receptors, modulating their activity. The vinyl group allows for potential covalent bonding with target molecules, enhancing its efficacy . In materials science, the compound’s ability to polymerize and form cross-linked networks is crucial for its application in creating durable and resilient materials .
Comparaison Avec Des Composés Similaires
- N-Methylaniline
- N,N-Dimethylaniline
- N-Phenylbenzylamine
Comparison: N-(2-Vinylbenzyl)aniline is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for polymerization compared to other aniline derivatives. This makes it particularly valuable in applications requiring cross-linked polymer networks or specific biological interactions.
Propriétés
Formule moléculaire |
C15H15N |
|---|---|
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
N-[(2-ethenylphenyl)methyl]aniline |
InChI |
InChI=1S/C15H15N/c1-2-13-8-6-7-9-14(13)12-16-15-10-4-3-5-11-15/h2-11,16H,1,12H2 |
Clé InChI |
MMWHLJJAGBQNKV-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC=C1CNC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


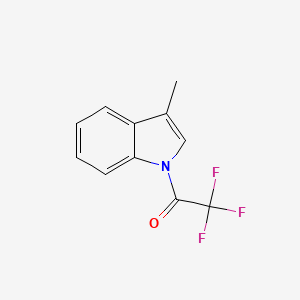
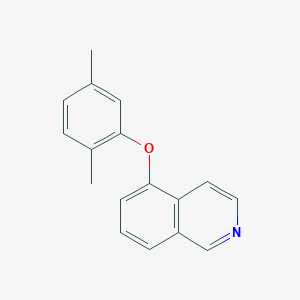
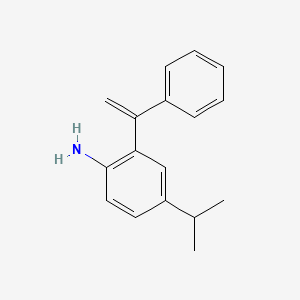

![2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B14116328.png)
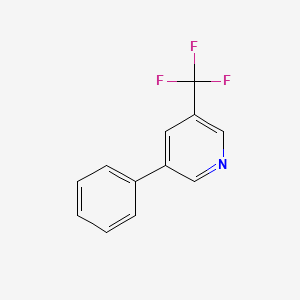

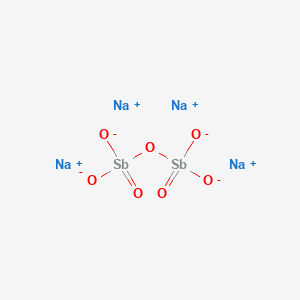

![1-(4-chlorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B14116365.png)
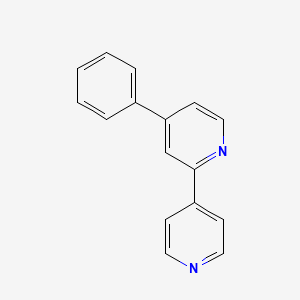
![1-methyl-3-(4-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14116377.png)
![rel-(1R,5S)-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B14116382.png)
![2-Oxabicyclo[2.2.1]heptane-5-carboxylic acid, 3-oxo-, (1r,4r,5r)-cinchonidine salt](/img/structure/B14116384.png)
